

Spectroscopic Profile of 2-Chloro-1,1-difluoroethylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

Cat. No.: B1204758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1,1-difluoroethylene** (C_2HClF_2), a compound of interest in various chemical manufacturing processes and as a metabolite of the anesthetic halothane. This document collates available quantitative spectroscopic data, outlines relevant experimental methodologies, and presents a key reaction pathway visualization to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Chloro-1,1-difluoroethylene**, covering infrared (IR) spectroscopy and mass spectrometry (MS). While extensive searches have been conducted, detailed, publicly available experimental 1H , ^{19}F , and ^{13}C NMR data (chemical shifts and coupling constants) for this specific isomer remain limited. The data presented is compiled from various sources, including the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Chloro-1,1-difluoroethylene** exhibits characteristic absorption bands corresponding to its molecular vibrations.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3135.9	C-H stretch	Weak
1747.5	C=C stretch	Strong
1341.7	C-F stretch	Strong
1200.7	C-F stretch	Strong
971.5, 970.2	CH wag	Strong
844.9, 842.8	C-Cl stretch	Weak
751.1	CF ₂ scissors	Strong
578.0, 577.4	CF ₂ wag	Weak

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Chloro-1,1-difluoroethylene** provides a fragmentation pattern useful for its identification. The NIST WebBook is a primary source for this data. Due to licensing restrictions, a graphical representation of the spectrum cannot be reproduced here. Researchers are advised to consult the NIST database for the full spectrum. The major fragments are typically observed at m/z values corresponding to the parent ion and its subsequent fragmentation products.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for **2-Chloro-1,1-difluoroethylene** are not widely published. However, standard methodologies for volatile organic compounds (VOCs) are applicable.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous **2-Chloro-1,1-difluoroethylene**.

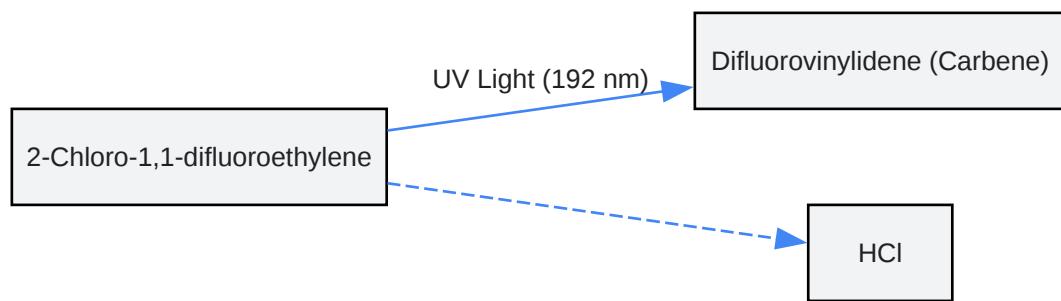
Methodology:

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to infrared radiation, such as KBr or NaCl.
- Sample Preparation: As **2-Chloro-1,1-difluoroethylene** is a gas at room temperature, the gas cell is first evacuated. A small amount of the gaseous sample is then introduced into the cell to a desired pressure.
- Data Acquisition:
 - A background spectrum of the evacuated gas cell is recorded to account for any atmospheric and instrumental interferences.
 - The sample spectrum is then recorded by passing the infrared beam through the gas cell containing the sample.
 - The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Parameters: A typical spectral range for analysis is 4000-400 cm^{-1} . The resolution is typically set to 4 cm^{-1} , and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **2-Chloro-1,1-difluoroethylene** from a mixture and obtain its mass spectrum.

Methodology:


- Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.
- Sample Introduction: A gaseous sample or a solution of the compound in a volatile solvent is injected into the GC inlet. For gaseous samples, a gas-tight syringe is used.
- Gas Chromatography:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of halogenated hydrocarbons.
- Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
- Oven Temperature Program: An initial oven temperature is held for a few minutes, followed by a temperature ramp to a final temperature to ensure the elution of the compound. The specific temperatures and ramp rate will depend on the column and the other components in the sample.

- Mass Spectrometry:
 - Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule.
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
 - Detection: The detector records the abundance of each ion, generating a mass spectrum.

Reaction Pathway Visualization

2-Chloro-1,1-difluoroethylene undergoes decomposition when irradiated with ultraviolet (UV) light, leading to the formation of difluorovinylidene, a reactive carbene intermediate. This photochemical reaction is a key aspect of its chemical reactivity.

[Click to download full resolution via product page](#)

Caption: UV-induced decomposition of **2-Chloro-1,1-difluoroethylene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-1,1-difluoroethylene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204758#spectroscopic-data-for-2-chloro-1,1-difluoroethylene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com